![molecular formula C15H10F3N5OS B2494528 (E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one CAS No. 861211-63-4](/img/structure/B2494528.png)
(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions that start from basic precursors to achieve the final complex molecule. A typical synthesis might involve condensation, cycloaddition, and nucleophilic substitution reactions. These processes often require precise conditions, such as specific temperatures, solvents, and catalysts, to ensure high yields and purity of the final product. For example, the synthesis of related pyrimidine and triazole derivatives often involves reactions between ethyl esters and amino-substituted compounds under controlled conditions (Davoodnia et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For instance, crystallographic studies can elucidate the compound's crystal system, space group, and lattice parameters, providing insight into intermolecular interactions and stability (Lahmidi et al., 2019).
Scientific Research Applications
Structural Elucidation and Antimicrobial Activities
A compound structurally related to "(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one" has been studied for its potential in antimicrobial activities. Notably, the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones was explored, and these compounds were evaluated for their antimicrobial activities, demonstrating promising results with mild activities. This suggests a potential application of these chemical structures in developing antimicrobial agents (Gomha et al., 2018).
Synthesis and Evaluation of Antibacterial and Antifungal Activities
In another study, derivatives of the compound, specifically 4-thiazolidinones and 2-azetidinones, were synthesized from a chalcone structurally similar to "(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one". These derivatives were tested for their antibacterial and antifungal activities against a range of bacterial and fungal strains, aiming to develop a novel class of antimicrobial agents. This indicates the potential of such compounds in combating microbial infections (N. Patel & Minesh D. Patel, 2017).
Anticancer Applications
Synthesis and Evaluation of Antitumor Activity
A study focused on the synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives from a compound related to "(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one". These derivatives exhibited potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, comparable to the standard antitumor drug doxorubicin. This highlights the potential of these compounds in cancer treatment and the importance of exploring their mechanisms and applications further (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Mechanism of Action
Based on its structural features, it appears to contain a pyrimidinyl and a triazolyl group, both of which are common in various biologically active compounds . For instance, pyrimidine derivatives have been reported to exhibit a wide range of biological activities such as anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities . Similarly, triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates . The thiophene moiety is a common structural motif in many pharmaceuticals and is known to contribute to various biological activities.
properties
IUPAC Name |
(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5OS/c1-9-7-13(15(16,17)18)20-14(19-9)23-8-11(21-22-23)12(24)5-4-10-3-2-6-25-10/h2-8H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCZRRFAAMXFI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C=CC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)/C=C/C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-{1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazol-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

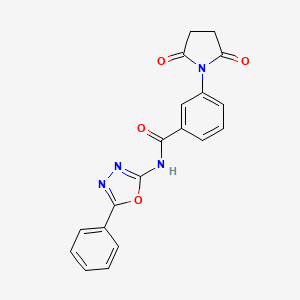
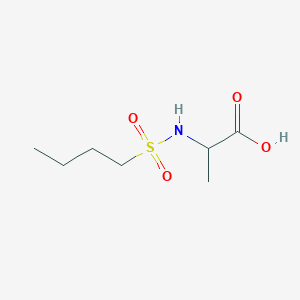


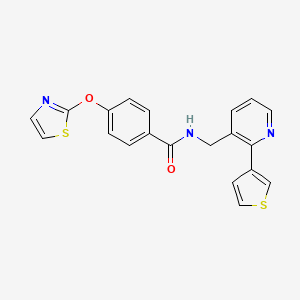

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)

![N-Cyclopropyl-N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)
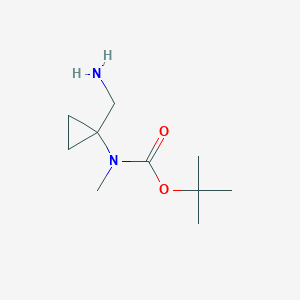
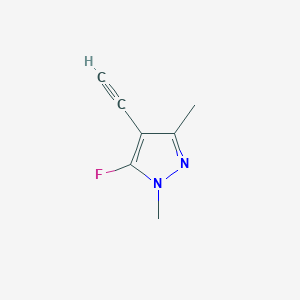

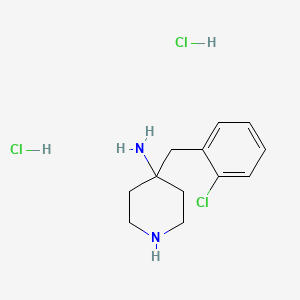
![N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2494468.png)